molecular formula C9H9N3O2S B1480250 6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione CAS No. 1933632-94-0

6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1480250
CAS RN: 1933632-94-0
M. Wt: 223.25 g/mol
InChI Key: UQBWVMKXLXEPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and pharmaceutical fields due to their diverse biological activities .


Chemical Reactions Analysis

The chemical reactions of “6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione” would depend on the specific conditions and reagents used. Pyrimidine derivatives can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione” would depend on its specific structure. Pyrimidine derivatives generally have good stability and solubility due to their aromatic nature .

Scientific Research Applications

Mechanism of Action

The mechanism of action of “6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione” would depend on its specific biological activity. Pyrimidine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards of “6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione” would depend on its specific biological activity and toxicity. Pyrimidine derivatives can have varying levels of toxicity based on their specific structures and biological activities .

Future Directions

The future directions for research on “6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione” could include further exploration of its synthesis, characterization, and biological activity. Given the wide range of biological activities exhibited by pyrimidine derivatives, this compound could potentially have interesting and useful biological properties .

properties

IUPAC Name

6-(thiophen-2-ylmethylamino)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c13-8-4-7(11-9(14)12-8)10-5-6-2-1-3-15-6/h1-4H,5H2,(H3,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBWVMKXLXEPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
Reactant of Route 6
6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.